molecular formula C5H12O6S2 B1614844 Ethanol, 2,2'-[methylenebis(sulfonyl)]bis- CAS No. 41123-69-7

Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-

Cat. No.: B1614844
CAS No.: 41123-69-7
M. Wt: 232.3 g/mol
InChI Key: FBKUSAIWUANQNH-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[methylenebis(sulfonyl)]bis-: is an organosulfur compound with the molecular formula C5H12O6S2 It is characterized by the presence of two sulfonyl groups connected by a methylene bridge, each bonded to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- typically involves the reaction of methanesulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity Ethanol, 2,2’-[methylenebis(sulfonyl)]bis-.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.

Comparison with Similar Compounds

    2,2’-Sulfonyldiethanol: Similar structure but lacks the methylene bridge.

    Bis(hydroxyethylsulfonyl)methane: Similar functional groups but different connectivity.

Uniqueness: Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- is unique due to the presence of the methylene bridge, which provides additional stability and distinct reactivity compared to other similar compounds

Properties

IUPAC Name

2-(2-hydroxyethylsulfonylmethylsulfonyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O6S2/c6-1-3-12(8,9)5-13(10,11)4-2-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKUSAIWUANQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068282
Record name Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

41123-69-7
Record name Bis(2-hydroxyethylsulfonyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41123-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-(methylenebis(sulfonyl))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041123697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[methylenebis(sulphonyl)]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-
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